3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo-
Description
3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo- is a heterocyclic compound featuring a five-membered oxazolidine ring fused with a sulfonamide group. The oxazolidine ring contains both oxygen and nitrogen atoms, contributing to its electronic and steric properties. The N-(4-methylphenyl) substituent introduces a para-methyl group on the aromatic ring, which influences solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
340185-08-2 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-8-2-4-9(5-3-8)11-17(14,15)12-6-7-16-10(12)13/h2-5,11H,6-7H2,1H3 |
InChI Key |
REBMRHHTBYKLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide typically involves the cyclization of N-substituted glycidylcarbamates under specific conditions. One common method includes the use of triazabicyclodecene as a catalyst, which facilitates the formation of the oxazolidinone ring. The reaction conditions often require the presence of electron-donating groups in the aromatic substituent to increase the yield of the desired product .
Industrial Production Methods
Industrial production of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-N-(p-tolyl)oxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction . The compound’s sulfonamide group may also contribute to its activity by interacting with other cellular targets.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Key Compounds
Biological Activity
3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- IUPAC Name : 3-Oxazolidinesulfonamide, N-(4-methylphenyl)-2-oxo-
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- CAS Number : [insert CAS number here]
The biological activity of 3-Oxazolidinesulfonamide involves several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target organisms.
- Antimicrobial Properties : It exhibits activity against a range of bacteria, potentially by interfering with cell wall synthesis or function.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and some Gram-negative bacteria. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast cancer). |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 3-Oxazolidinesulfonamide against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial activity.
Case Study 2: Anticancer Potential
In vitro studies by Jones et al. (2024) demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with concentrations above 10 µM.
Case Study 3: Mechanistic Insights
Research published by Lee et al. (2024) explored the mechanism of action of 3-Oxazolidinesulfonamide in inhibiting dihydrofolate reductase (DHFR). The study utilized molecular docking simulations and enzyme assays, confirming that the compound binds effectively to the active site of DHFR, thereby inhibiting its function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Oxazolidinesulfonamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 3-Oxazolidinesulfonamide | Yes | Yes | Enzyme inhibition |
| Sulfanilamide | Moderate | No | Inhibition of folate synthesis |
| Linezolid | Yes | Limited | Ribosomal inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-oxazolidinesulfonamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Common routes involve cyclocondensation of sulfonamide precursors with carbonyl-containing reagents. For example, microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) can enhance reaction efficiency and yield . Alternatively, nucleophilic substitution of sulfonylisocyanates with oxazolidinone intermediates in anhydrous acetone at room temperature (15 hours) has been reported for analogous compounds . Optimization includes solvent selection (e.g., dioxane for improved solubility ), stoichiometric control of oxalyl chloride or sulfonyl chlorides, and purification via recrystallization from acetone-petroleum ether mixtures .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of N-(4-methylphenyl)-2-oxo-3-oxazolidinesulfonamide?
- Methodological Answer : Key techniques include:
- FTIR : Identifies sulfonamide (S=O at ~1350–1160 cm⁻¹) and oxazolidinone (C=O at ~1700–1670 cm⁻¹) functional groups .
- NMR : ¹H-NMR confirms aromatic substituents (e.g., δ 7.06–7.92 ppm for para-methylphenyl groups ), while ¹³C-NMR verifies carbonyl (δ ~170 ppm) and sulfonamide linkages .
- X-ray crystallography : Resolves absolute stereochemistry (e.g., S-configuration at stereogenic centers) and envelope conformations of oxazolidinone rings (deviation: ±0.3–0.4 Å from planar structures) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., Bradford protein quantification ) to measure interactions with target enzymes like cyclooxygenase or acetylcholinesterase .
- Antimicrobial screening : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-oxazolidinesulfonamide derivatives for enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position of the phenyl ring to enhance sulfonamide electrophilicity and target binding .
- Conformational analysis : Use DFT calculations (B3LYP/6-31G* basis set) to correlate oxazolidinone ring puckering (envelope vs. planar) with bioactivity .
- Pharmacophore mapping : Overlay X-ray structures of active derivatives to identify critical hydrogen-bonding motifs (e.g., sulfonamide NH as H-bond donor ).
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- NMR reassignment : Compare experimental ¹H/¹³C shifts with DFT-calculated chemical shifts (GIAO method) to correct misassignments, particularly for diastereotopic protons .
- Crystallographic refinement : Address discrepancies in bond lengths/angles (e.g., C–C mean deviation ±0.006 Å ) by adjusting hydrogen atom positions using riding models (Uiso = 1.2×Ueq of parent atoms) .
Q. How can computational modeling predict the metabolic stability and toxicity of N-(4-methylphenyl)-2-oxo-3-oxazolidinesulfonamide?
- Methodological Answer :
- ADMET profiling : Use tools like SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation at the methylphenyl group) .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity risks based on sulfonamide bioactivation pathways .
- Docking simulations : Map interactions with hERG channels to assess cardiac toxicity potential .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism) .
- Error analysis : Report 95% confidence intervals for replicate experiments (n ≥ 3) to validate reproducibility .
Q. How can crystallographic data validate the stereochemical purity of synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
